A specific impurity detected during the development of macitentan, 5-(4-bromo-phenyl)-4,6-bis-[2-(5-bromo-pyrimidin-2-yloxy)-ethoxy]pyrimidine, suggests a key reaction in the synthesis likely involves reacting a 4,6-dihydroxyl pyrimidine derivative with a 2-(5-bromopyrimidin-2-yl) ethanol derivative. This reaction forms the ether linkage present in the final molecule [].
N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide acts as a dual endothelin receptor antagonist [, ]. This means it binds to both ETA and ETB receptors, blocking the binding of endothelin-1 (ET-1) to these receptors. By preventing ET-1 from binding, the compound inhibits the downstream effects of ET-1, such as vasoconstriction, cell proliferation, and fibrosis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: